molecular formula C13H12ClNO B019845 3-(Benzyloxy)-2-chloropyridine CAS No. 108082-72-0

3-(Benzyloxy)-2-chloropyridine

Cat. No. B019845
M. Wt: 233.69 g/mol
InChI Key: QIHAZZIJNQBPRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate, involves slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as the structure-directing agent. This process results in compounds that crystallize in specific systems, with their structure determined by single-crystal X-ray diffraction. This crystallization process is crucial for the formation of organic and inorganic layers, which are held together by hydrogen bonds and van der Waals interactions, contributing to the compound's stability and properties (Soukrata et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-2-chloropyridine and related compounds is characterized by specific lattice parameters and space groups, indicative of their crystalline nature. The arrangement of organic and inorganic layers parallel to certain planes, facilitated by hydrogen bonding and van der Waals forces, is critical for the material's structural integrity. Such detailed structural characterization is essential for understanding the material's properties and potential applications (Soukrata et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-(Benzyloxy)-2-chloropyridine derivatives involves interactions with various nucleophiles, leading to the formation of substituted quinazolinones. These reactions are influenced by the structure of the compound, particularly the electronic effects of the benzyloxy and chloropyridine groups, which affect the compound's reactivity towards different reagents. The synthesized compounds are confirmed by spectral data and evaluated for their antibacterial and antifungal activity, highlighting the compound's versatility in chemical synthesis (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties, such as protonic conduction, are investigated using techniques like impedance analysis, revealing the compound's ability to conduct protons within a specific temperature range. This property is significant for applications in electronic devices and sensors, demonstrating the compound's multifunctional capabilities (Soukrata et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-(Benzyloxy)-2-chloropyridine derivatives are characterized by their reactivity towards various chemical reagents, leading to the synthesis of a wide range of compounds with potential applications in pharmaceuticals and agrochemicals. The compound's ability to undergo reactions with aromatic amines, hydroxylamine hydrochloride, and other reagents, resulting in diverse quinazolinones, illustrates its chemical versatility and utility as an intermediate in organic synthesis (Naganagowda & Petsom, 2011).

Scientific Research Applications

1. Synthesis of Chromane Derivatives

  • Application Summary: In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Methods of Application: The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results: The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

2. Synthesis of Novel Chalcones Derivatives

  • Application Summary: Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry. A novel chalcone derivative was synthesized by coupling with aromatic substituted aldehyde .

3. Benzylic Oxidations and Reductions

  • Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chloropyridine, are activated toward free radical attack . This property is utilized in various chemical reactions, including SN1, SN2, and E1 reactions of benzylic halides .
  • Methods of Application: The susceptibility of alkyl side-chains to oxidative degradation is exploited in these reactions . The oxidations are normally effected by hot acidic permanganate solutions .
  • Results: These reactions are useful in preparing substituted benzoic acids .

4. Synthesis of Benzoic Acid Derivatives

  • Application Summary: 3-(Benzyloxy)benzoic acid is a derivative of 3-(Benzyloxy)-2-chloropyridine . It is used in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application depend on the target compound. Typically, the benzyloxy group is used as a protective group during synthesis .
  • Results: The use of 3-(Benzyloxy)benzoic acid in synthesis leads to a wide range of organic compounds .

Safety And Hazards

The safety and hazards of “3-(Benzyloxy)-2-chloropyridine” would depend on its specific properties. As with any chemical, it’s important to handle it with appropriate safety precautions .

properties

IUPAC Name

2-chloro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLRUGRNZMPUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Benzyloxy)-2-chloropyridine

CAS RN

108082-72-0
Record name 3-(benzyloxy)-2-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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